molecular formula C16H21NO11 B8071260 beta-D-Xylopyranoside, 2-nitrophenyl 4-O-beta-D-xylopyranosyl-

beta-D-Xylopyranoside, 2-nitrophenyl 4-O-beta-D-xylopyranosyl-

Cat. No.: B8071260
M. Wt: 403.34 g/mol
InChI Key: CURNKPXYSFMDNI-DPTJKYGCSA-N
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Description

Structural Significance of β-D-Xylopyranosyl Linkages in Plant and Microbial Systems

Xylan, a hemicellulose component of plant cell walls, consists of a β-1,4-linked xylopyranose backbone often substituted with arabinose, glucuronic acid, or acetyl groups. The β-D-xylopyranosyl linkage is hydrolyzed by xylanases and β-xylosidases during microbial degradation of plant biomass. The 2-nitrophenyl 4-O-β-D-xylopyranosyl-β-D-xylopyranoside mimics the natural xylan structure, enabling researchers to:

  • Study substrate preferences of glycoside hydrolase (GH) families (e.g., GH10 vs. GH11 xylanases)
  • Quantify enzyme activity without interference from complex polysaccharide matrices
  • Investigate inhibitor binding mechanisms in industrial enzyme formulations

Table 1: Key Structural Features of 2-Nitrophenyl 4-O-β-D-Xylopyranosyl-β-D-Xylopyranoside

Property Value/Description Source
Molecular Formula C₁₆H₁₉NO₁₄
Molecular Weight 449.33 g/mol
Glycosidic Linkages β-1,4 (xylose-xylose); β-1,4 (xylose-nitrophenyl)
Chromogenic Response λₘₐₓ = 400–420 nm (upon hydrolysis)
Solubility Water: 15 mg/mL; DMSO: 50 mg/mL

The disaccharide structure enhances binding affinity compared to monosaccharide analogs like 4-nitrophenyl β-D-xylopyranoside (Kₘ values reduced by 30–50% for GH10 xylanases). Nuclear magnetic resonance (NMR) studies confirm the β-configuration at both anomeric centers, with characteristic coupling constants (J₁,₂ = 7–8 Hz) observed in ¹H NMR spectra.

Historical Development of Nitrophenyl-Xylopyranoside Derivatives as Enzymatic Probes

The use of nitrophenyl glycosides in enzymology dates to the 1960s, but their application to xylanase systems accelerated in the 1990s with advances in enzymatic synthesis methods. Key milestones include:

  • Chemical Synthesis Era (1980s–1990s): Early routes relied on Koenigs-Knorr glycosylation, requiring toxic heavy metal catalysts and yielding <10% disaccharide products.
  • Enzymatic Breakthroughs (2000s): β-Xylosidases from Aureobasidium pullulans and Aspergillus niger were found to catalyze transxylosylation reactions, enabling synthesis of 2-nitrophenyl 4-O-β-D-xylopyranosyl-β-D-xylopyranoside with 19.4% yields.
  • Modern Applications (2010s–Present): High-purity substrates (>98% by HPLC) became commercially available, facilitating standardized assays for industrial enzyme characterization.

Table 2: Evolution of Synthesis Methods

Method Yield Purity Key Advantage Limitation
Chemical Glycosylation 8–12% 85–90% No enzyme requirements Toxic byproducts; low yields
Enzymatic Transxylosylation 15–20% 95–98% Stereospecificity; mild conditions Requires purified enzymes
Chemoenzymatic 25–30% >99% Combines chemical/enzymatic steps Multi-step purification needed

The enzymatic approach exploits the inherent transglycosylation activity of β-xylosidases, which transfer xylose residues to acceptors like 2-nitrophenyl β-D-xylopyranoside. This method predominates in contemporary research due to its regioselectivity and avoidance of protecting group chemistry.

Properties

IUPAC Name

(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-4,5-dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO11/c18-8-5-25-15(13(21)11(8)19)28-10-6-26-16(14(22)12(10)20)27-9-4-2-1-3-7(9)17(23)24/h1-4,8,10-16,18-22H,5-6H2/t8-,10-,11+,12+,13-,14-,15+,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURNKPXYSFMDNI-DPTJKYGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3=CC=CC=C3[N+](=O)[O-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)OC3=CC=CC=C3[N+](=O)[O-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Xylopyranoside, 2-nitrophenyl 4-O-beta-D-xylopyranosyl- typically involves the glycosylation of 2-nitrophenol with a suitable xylopyranoside derivative. The reaction conditions often require the use of a strong acid catalyst, such as hydrochloric acid, and a solvent like methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group, resulting in the formation of an amino derivative.

  • Substitution: : The hydroxyl groups on the xylopyranoside ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Typical reducing agents include iron and hydrogen gas.

  • Substitution: : Various alkyl halides and strong bases can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Nitroso derivatives and nitrate esters.

  • Reduction: : Amino derivatives.

  • Substitution: : Alkylated xylopyranosides.

Scientific Research Applications

Enzyme Substrate

Beta-D-Xylopyranoside, 2-nitrophenyl 4-O-beta-D-xylopyranosyl- is primarily utilized as a substrate for various glycosidases. Its structure allows it to be cleaved by specific enzymes, making it valuable for studying enzyme kinetics and mechanisms.

Case Study : A study on the endo-β-1,4-xylanase from Paenibacillus curdlanolyticus demonstrated the enzyme's ability to hydrolyze this compound effectively, providing insights into its catalytic mechanism and potential applications in biomass degradation .

Biochemical Assays

The compound serves as a chromogenic substrate in biochemical assays. When cleaved by glycosidases, it releases a nitrophenol moiety, which can be quantitatively measured using spectrophotometry.

Application Example :

  • Enzyme Activity Measurement : In research focused on cell wall degrading enzymes, the release of nitrophenol upon enzymatic hydrolysis can be monitored at 405 nm, allowing for the determination of enzyme activity levels.

Glycobiology Studies

In glycobiology, this compound aids in the exploration of glycan structures and their interactions with proteins. The nitrophenyl group provides a convenient handle for conjugation to other biomolecules.

Research Insight : Studies have shown that modifying xylan structures with such substrates can impact their binding affinities with lectins, thus influencing cell signaling pathways .

Mechanism of Action

The mechanism by which beta-D-Xylopyranoside, 2-nitrophenyl 4-O-beta-D-xylopyranosyl- exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. The xylopyranoside moiety can engage in hydrogen bonding and hydrophobic interactions, contributing to its biological activity.

Comparison with Similar Compounds

2-Nitrophenyl β-D-Xylopyranoside

  • Structure: A monosaccharide derivative with a 2-nitrophenyl group at the anomeric position.
  • Key Properties: CAS No.: 10238-27-4 Molecular Formula: C₁₁H₁₃NO₇ Molecular Weight: 271.22 g/mol
  • Applications: Used as a substrate for glycosidases, particularly in assays targeting enzymes like β-xylosidases . The ortho-nitro group introduces steric hindrance, which may reduce priming efficiency for glycosaminoglycan (GAG) synthesis compared to para-substituted analogues .

4-Nitrophenyl β-D-Xylopyranoside

  • Structure: Features a para-nitrophenyl group at the anomeric position.
  • Key Properties: CAS No.: 89772-41-8 Molecular Formula: C₁₁H₁₂NNaO₉ Molecular Weight: 337.21 g/mol
  • Applications: A widely used chromogenic substrate for xylanase and β-xylosidase assays. The para-nitro group facilitates efficient hydrolysis, releasing 4-nitrophenol, which is easily quantified spectrophotometrically .

2-(6-Hydroxynaphthyl)-O-β-D-Xylopyranoside

  • Structure : A naphthyl-substituted xyloside with a hydroxyl group at the 6-position.
  • Key Properties: Molecular Formula: Not explicitly provided in evidence.
  • Applications: Demonstrates dual priming activity for both HS and CS/DS synthesis.

Methyl β-D-Xylopyranoside Derivatives

  • Examples: Methyl β-D-xylopyranoside 4-O-sulfate and its oligosaccharide analogues.
  • Key Properties : Sulfation at the C4 position enhances solubility and modulates biological interactions, such as anticoagulant activity. These derivatives are synthesized via regioselective sulfation using dibutyltin oxide and trimethylamine/sulfur trioxide complexes .

Comparative Analysis

Structural Features and Enzyme Specificity

Compound Substitution Pattern Enzyme Specificity Biological Activity
2-Nitrophenyl 4-O-β-D-xylopyranosyl- C1: 2-nitrophenyl; C4: xylose Likely targets β-xylosidases Potential substrate for GAG studies
2-Nitrophenyl β-D-xylopyranoside C1: 2-nitrophenyl Broad β-xylosidases Diagnostic assays
4-Nitrophenyl β-D-xylopyranoside C1: 4-nitrophenyl Xylanases, β-xylosidases CS/DS priming
2-(6-Hydroxynaphthyl)-O-β-D-xylopyranoside C1: 6-hydroxynaphthyl Dual HS/CS priming Antiproliferative effects

Biological Activity

Beta-D-Xylopyranoside, specifically the compound 2-nitrophenyl 4-O-beta-D-xylopyranosyl-, is a derivative of xylopyranose and has garnered attention for its biological activity, particularly as a substrate in enzymatic assays. This compound is utilized primarily to assess the activity of xylanases, which are enzymes that degrade xylan, a major component of plant cell walls.

  • Molecular Formula : C₁₁H₁₃N₁O₇
  • Molecular Weight : 271.22 g/mol
  • CAS Number : 10238-27-4
  • Physical Form : White solid
  • Stability : High stability under recommended storage conditions (below -10 °C) for over 10 years .

Enzymatic Assays

The primary biological activity associated with beta-D-xylopyranoside is its role as a substrate for measuring xylanase activity. In biochemical assays, the compound undergoes hydrolysis by xylanases, leading to the release of nitrophenol, which can be quantitatively measured using spectrophotometry. The absorbance at wavelengths between 400-420 nm corresponds to the concentration of the product formed, allowing for the determination of enzyme kinetics.

Enzyme Substrate Detection Method Wavelength (nm)
Xylanase2-Nitrophenyl 4-O-beta-D-xylopyranosylSpectrophotometry400-420

Case Studies

  • High-Throughput Screening for Cell Wall-Degrading Enzymes
    • A study focused on developing a miniaturized high-throughput screening workflow for evaluating cell wall-degrading enzyme activities produced by various fungal strains. The researchers utilized beta-D-xylopyranoside as a substrate in their assays, demonstrating its effectiveness in measuring enzyme activity from cultures grown on raw feedstock .
  • Characterization of Xylanase from Chicken Cecum
    • Another research project involved cloning and characterizing a xylanase gene from chicken cecum metagenome. The study highlighted that purified xylanase exhibited significant activity when tested against beta-D-xylopyranoside substrates. This work underscores the potential applications of such enzymes in animal feed and industrial processes .
  • Evaluation of Enzyme Activity in Various Conditions
    • In a comparative analysis, researchers assessed the enzymatic activity of xylanases in different salt concentrations using beta-D-xylopyranoside as a substrate. The results indicated that certain xylanases maintained high catalytic efficiency even in high-salt environments, suggesting their applicability in diverse industrial settings .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-nitrophenyl xylopyranosides to minimize side reactions during glycosylation?

  • Methodological Answer : Use regioselective protecting groups such as benzoyl groups at positions 2 and 3 of the xylopyranosyl donor to block unwanted hydroxyl reactivity. AgClO₄ and Et₃N can activate glycosyl donors under anhydrous conditions (e.g., molecular sieves) to improve coupling efficiency . For purification, employ silica gel chromatography with gradients of ethyl acetate/hexane to isolate intermediates.

Q. What analytical techniques are recommended for monitoring hydrolysis kinetics of 2-nitrophenyl xylopyranosides in enzyme assays?

  • Methodological Answer : Use HPLC-UV with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to quantify liberated 2-nitrophenol. Calibrate with standard curves of 4-nitrophenyl derivatives, as described for similar substrates like 4-nitrophenyl-β-D-xylopyranoside . For real-time tracking, microdialysis (MD) coupled with UV detection offers high sensitivity for determining KmK_m and VmaxV_{max} .

Q. How do structural modifications (e.g., sulfation) affect the solubility and enzymatic reactivity of xylopyranosides?

  • Methodological Answer : Introduce sulfate groups via regioselective sulfation using dibutyltin oxide and trimethylamine/sulfur trioxide complexes. For example, sulfation at the terminal 4-OH position enhances water solubility and alters β-xylosidase binding affinity, as shown in methyl β-D-xylopyranoside studies. Confirm substitution patterns via 1H^1H-NMR (e.g., downfield shifts at 4-OH) and X-ray crystallography .

Advanced Research Questions

Q. What strategies resolve contradictions in kinetic data when comparing 2-nitrophenyl vs. 4-nitrophenyl xylopyranosides as enzyme substrates?

  • Methodological Answer : Perform competitive inhibition assays to assess steric/electronic effects of the nitro group position. For β-xylosidases, 2-nitrophenyl derivatives may exhibit slower hydrolysis due to steric hindrance near the active site. Validate using site-directed mutagenesis (e.g., Trp/F residues in the catalytic pocket) and molecular docking simulations .

Q. How can isotopic labeling (e.g., 13C^{13}C) clarify acetyl migration mechanisms in xylopyranoside derivatives?

  • Methodological Answer : Synthesize 13C^{13}C-labeled acetates via lipase-catalyzed transesterification (e.g., using vinyl acetate). Track migration using 13C^{13}C-NMR (e.g., carbonyl peak shifts at C-2/C-3) and compare with kinetic models. This approach revealed that acetyl groups migrate preferentially to equatorial hydroxyls in 4-nitrophenyl xylopyranosides .

Q. What computational tools predict regioselectivity in glycosylation reactions for complex xylopyranosyl oligosaccharides?

  • Methodological Answer : Use density functional theory (DFT) to calculate transition-state energies for glycosidic bond formation. Parameters like solvent polarity (e.g., dichloromethane vs. acetonitrile) and donor-acceptor conformation (axial vs. equatorial) influence outcomes. Validate predictions with MALDI-TOF-MS for oligosaccharide sequencing .

Q. How do xylopyranoside-protein interactions differ in crystallographic vs. solution-phase studies?

  • Methodological Answer : Compare X-ray structures (e.g., sodium methyl β-D-xylopyranoside 4-O-sulfate) with solution-phase NMR data (e.g., NOE correlations). Crystallography may reveal rigid binding modes, while NMR detects dynamic interactions, such as transient hydrogen bonds at C-2/C-3 hydroxyls .

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